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difluoroethyl)benzene

Cat. No.: B034947 Get Quote

CAS Number: 108661-89-8

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound of significant interest

in medicinal chemistry and drug discovery. The incorporation of the gem-difluoroethyl moiety

into organic molecules is a well-established strategy to enhance their pharmacokinetic and

pharmacodynamic properties. This functional group can act as a bioisostere for carbonyl

groups, ethers, and other functionalities, often leading to improved metabolic stability,

modulated acidity or basicity, and altered molecular conformation.[1][2][3][4] This technical

guide provides a comprehensive overview of the chemical properties, a proposed synthesis

protocol, potential applications, and safety information for (2-Bromo-1,1-
difluoroethyl)benzene.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-Bromo-1,1-
difluoroethyl)benzene is presented in the table below. This data has been compiled from

various chemical supplier safety data sheets.
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Property Value Reference

CAS Number 108661-89-8 [5]

Molecular Formula C₈H₇BrF₂ [5]

Molecular Weight 221.04 g/mol [5]

Appearance Liquid -

Boiling Point 55-56 °C at 2 mmHg -

Melting Point -26 to -24 °C -

Density 1.534 g/cm³ -

Solubility
Practically insoluble in water

(0.024 g/L at 25 °C, calculated)
-

Synthesis and Experimental Protocols
While a specific detailed experimental protocol for the synthesis of (2-Bromo-1,1-
difluoroethyl)benzene is not readily available in peer-reviewed literature, a plausible synthetic

route can be proposed based on established methodologies for the synthesis of structurally

similar compounds, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.[6] The proposed

synthesis involves the reaction of a suitable precursor with a brominating agent.

Proposed Synthesis of (2-Bromo-1,1-
difluoroethyl)benzene
A potential synthetic pathway to (2-Bromo-1,1-difluoroethyl)benzene could involve the radical

bromination of (1,1-difluoroethyl)benzene. This reaction would likely proceed via a free radical

mechanism, initiated by light or a radical initiator.

Reaction Scheme:
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Reactants

Products

(1,1-difluoroethyl)benzene N-Bromosuccinimide (NBS)

(2-Bromo-1,1-difluoroethyl)benzene

 Reaction

Radical Initiator (e.g., AIBN)

Succinimide

Click to download full resolution via product page

Figure 1. Proposed synthesis of (2-Bromo-1,1-difluoroethyl)benzene.

Detailed Experimental Protocol (Proposed)
Materials:

(1,1-difluoroethyl)benzene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄), anhydrous

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle

Separatory funnel

Rotary evaporator

Apparatus for column chromatography (silica gel)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add (1,1-difluoroethyl)benzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a

catalytic amount of AIBN (0.05 eq).

Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and

maintain reflux for several hours. The reaction progress can be monitored by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the

mixture to remove the succinimide byproduct.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated

aqueous solution of sodium bicarbonate, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure (2-Bromo-1,1-
difluoroethyl)benzene.

Spectroscopic Data (Predicted)
While experimental spectra for (2-Bromo-1,1-difluoroethyl)benzene are not publicly available,

the expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methylene protons adjacent to the bromine atom. The methylene protons will be split

by the adjacent gem-difluoro group.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two

aliphatic carbons. The carbon bearing the fluorine atoms will exhibit a characteristic triplet due

to C-F coupling.

Mass Spectrometry
The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly

equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation

patterns would likely involve the loss of a bromine radical and subsequent rearrangements of

the phenyl-difluoroethyl cation.

Applications in Drug Development
The gem-difluoroethyl group is a valuable pharmacophore in modern drug design. Its

introduction into a molecule can significantly alter its biological properties.

Bioisosteric Replacement
The difluoromethylene group (CF₂) is a well-known bioisostere of an ether oxygen or a

carbonyl group.[1][2][3][4] This allows medicinal chemists to replace metabolically labile groups

with a more stable fluorinated analogue, potentially improving the drug's half-life and oral

bioavailability.
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Figure 2. Role of gem-difluoroethyl group as a bioisostere.

Synthetic Building Block
(2-Bromo-1,1-difluoroethyl)benzene serves as a versatile synthetic intermediate. The

bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-

coupling reactions, allowing for the introduction of diverse functionalities.

Synthetic Transformations(2-Bromo-1,1-difluoroethyl)benzene

Nucleophilic Substitution Cross-Coupling Reactions
(e.g., Suzuki, Heck)

Diverse Drug Candidates

Click to download full resolution via product page

Figure 3. Synthetic utility of (2-Bromo-1,1-difluoroethyl)benzene.
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Safety and Handling
(2-Bromo-1,1-difluoroethyl)benzene is classified as an irritant. It may cause skin, eye, and

respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. All manipulations

should be performed in a well-ventilated fume hood. For detailed safety information, refer to the

manufacturer's Safety Data Sheet (SDS).

Conclusion
(2-Bromo-1,1-difluoroethyl)benzene is a valuable building block for the synthesis of complex

organic molecules, particularly in the field of drug discovery. Its unique combination of a

reactive bromine atom and a metabolically stable gem-difluoroethyl group makes it an attractive

starting material for the preparation of novel therapeutic agents. While detailed synthetic and

spectroscopic data for this specific compound are limited in the public domain, its properties

and reactivity can be reasonably inferred from related structures. Further research into the

synthesis and applications of this compound is warranted to fully explore its potential in

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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